2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid
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Overview
Description
2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid is a compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a benzo[1,4]dioxine ring system, which is a common structural motif in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with an appropriate amine under conditions that facilitate amide bond formation . Common reagents for this type of reaction include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), often in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The benzo[1,4]dioxine ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,4]dioxine ring system can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: A precursor in the synthesis of the target compound.
2,3-Dihydro-1,4-benzodioxine-5-carboxamide: Studied for its PARP1 inhibitory activity.
2,3-Dihydro-1,4-benzodioxine-6-yl)acetic acid: Known for its anti-inflammatory properties.
Uniqueness
2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[1,4]dioxine ring and an amide linkage makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(12(15)16)13-11(14)10-6-17-8-4-2-3-5-9(8)18-10/h2-5,7,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXJXWXLCPYOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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